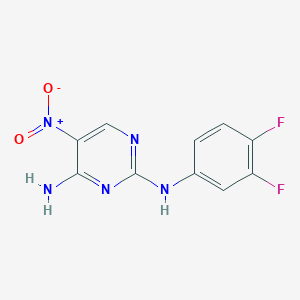
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a difluorophenyl group and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine typically involves the reaction of 3,4-difluoroaniline with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, suitable base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran).
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of N2-(3,4-difluorophenyl)-5-aminopyrimidine-2,4-diamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another difluorophenyl derivative with different functional groups and applications.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A compound with a similar difluorophenyl group but different core structure.
Uniqueness
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-N-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O2/c11-6-2-1-5(3-7(6)12)15-10-14-4-8(17(18)19)9(13)16-10/h1-4H,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADRVJUZONAVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C(=N2)N)[N+](=O)[O-])F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
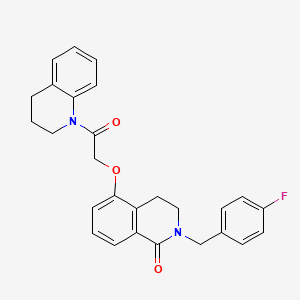

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2366648.png)
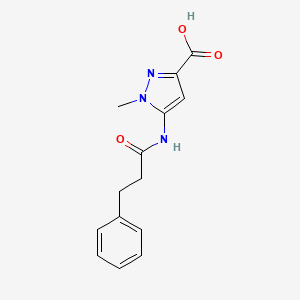
![ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2366652.png)
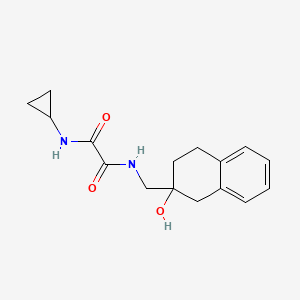
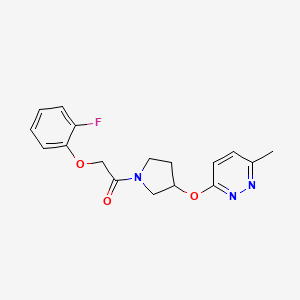
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide](/img/structure/B2366659.png)
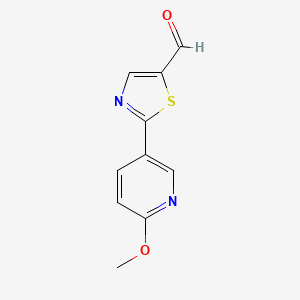
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)
